

# Comparing the photocatalytic activity of PbCrO4 and Pb2CrO5.

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Photocatalytic Activities of PbCrO<sub>4</sub> and Pb<sub>2</sub>CrO<sub>5</sub>

Lead chromates, specifically lead(II) chromate (PbCrO<sub>4</sub>) and dilead(II) chromate(V) oxide (Pb<sub>2</sub>CrO<sub>5</sub>), have garnered interest as visible-light-active photocatalysts. Their ability to harness solar energy for chemical reactions makes them potential candidates for applications in environmental remediation and water splitting. This guide provides a comparative analysis of the photocatalytic performance of PbCrO<sub>4</sub> and Pb<sub>2</sub>CrO<sub>5</sub>, supported by experimental data, detailed methodologies, and mechanistic insights.

#### **Data Presentation**

A summary of the key performance indicators for PbCrO<sub>4</sub> and Pb<sub>2</sub>CrO<sub>5</sub> is presented below. The data is compiled from various studies to facilitate a direct comparison of their optical and photoelectrochemical properties.



| Parameter                                                      | PbCrO <sub>4</sub>                             | Pb <sub>2</sub> CrO <sub>5</sub>                   | Source    |
|----------------------------------------------------------------|------------------------------------------------|----------------------------------------------------|-----------|
| Optical Band Gap                                               | 2.38 eV                                        | 2.25 eV                                            | [1][2]    |
| Light Absorption<br>Wavelength                                 | < 540 nm                                       | < 550 nm                                           | [1][2][3] |
| Photocurrent Density                                           | Not specified in direct comparison             | $0.23 \text{ mA/cm}^2$ (for $SO_3^{2-}$ oxidation) | [1][2]    |
| Pollutant Degradation                                          | 100% removal of<br>microcystin-LR in 27<br>min | Not specified                                      | [4]       |
| Oxygen Evolution<br>Rate                                       | ~314.0 µmol h <sup>-1</sup> g <sup>-1</sup>    | Not specified                                      | [5]       |
| Apparent Quantum Efficiency                                    | 6.5% at 500 nm (for water oxidation)           | Not specified                                      | [6]       |
| Incident Photon-to-<br>Current Conversion<br>Efficiency (IPCE) | Not specified in direct comparison             | 10% at 340 nm                                      | [1][2]    |

# **Comparative Analysis**

From the data, it is evident that both PbCrO<sub>4</sub> and Pb<sub>2</sub>CrO<sub>5</sub> are capable of absorbing visible light, a crucial property for solar-driven photocatalysis. Pb<sub>2</sub>CrO<sub>5</sub> exhibits a slightly lower band gap and can absorb light at longer wavelengths compared to PbCrO<sub>4</sub>.[1][2]

In terms of photoelectrochemical performance, studies have shown that Pb<sub>2</sub>CrO<sub>5</sub> can generate a higher photocurrent density than other lead chromate compositions, suggesting more efficient charge separation and transfer.[1][2] One study that rapidly screened various Pb:Cr ratios found that a 2:1 ratio (corresponding to Pb<sub>2</sub>CrO<sub>5</sub>) exhibited the highest photoactivity.[1][2]

Conversely, PbCrO<sub>4</sub> has been extensively studied for its photocatalytic degradation capabilities. For instance, PbCrO<sub>4</sub> nanorods have demonstrated high efficiency in the complete removal of microcystin-LR, a persistent water pollutant, in under 30 minutes.[4] Furthermore, PbCrO<sub>4</sub> has shown significant activity in photocatalytic oxygen evolution from water.[5]



While a direct, side-by-side comparison of the photocatalytic degradation of a specific pollutant under identical conditions is not readily available in the literature, the existing data suggests that Pb<sub>2</sub>CrO<sub>5</sub> may possess superior photoelectrochemical properties, while PbCrO<sub>4</sub> has demonstrated proven efficacy in pollutant degradation and water oxidation.

### **Experimental Protocols**

The methodologies employed in the synthesis and evaluation of these photocatalysts are detailed below.

#### Synthesis of PbCrO<sub>4</sub> and Pb<sub>2</sub>CrO<sub>5</sub>

Polymeric Precursor Method: This method has been used to synthesize both PbCrO<sub>4</sub> and Pb<sub>2</sub>CrO<sub>5</sub> particles. The general steps involve:

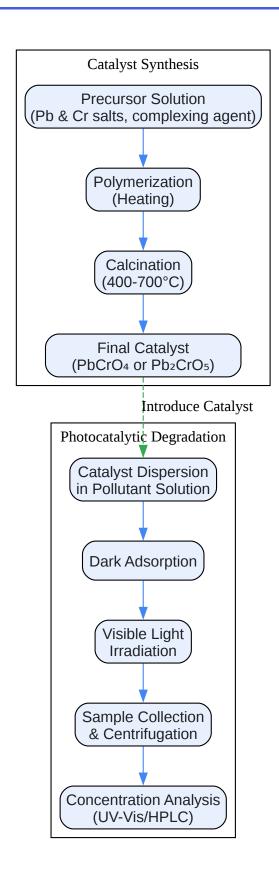
- Dissolving metal nitrates (e.g., lead nitrate) and chromium sources in a solution containing a complexing agent like citric acid and a polymerizing agent like ethylene glycol.
- Heating the solution to promote polymerization, resulting in a resin.
- Calcining the resin at temperatures between 400-700°C to obtain the desired crystalline lead chromate phase. The stoichiometry of the precursors (Pb:Cr ratio) determines whether PbCrO<sub>4</sub> or Pb<sub>2</sub>CrO<sub>5</sub> is formed.[1]

Microwave-Assisted Ionic Liquid Method: This is a rapid synthesis technique:

- For PbCrO<sub>4</sub>: A solution of lead acetate and potassium dichromate is heated via microwave irradiation at 50°C for 10 minutes.
- For Pb<sub>2</sub>CrO<sub>5</sub>: The synthesis is similar, but conducted in the presence of NaOH at 90°C for 10 minutes.[7]

#### **Photocatalytic Activity Evaluation**

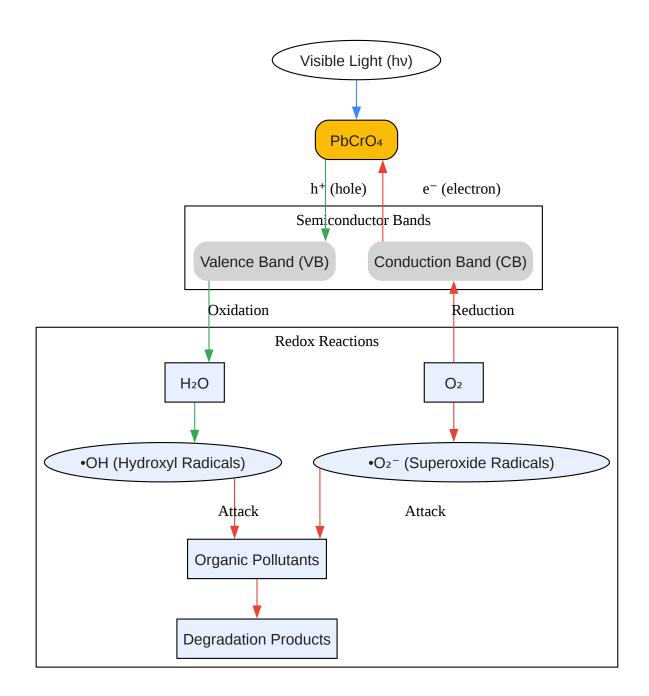
A typical experimental setup for assessing the photocatalytic degradation of a pollutant involves:




- Dispersing a specific amount of the photocatalyst (e.g., 1 g/L) in an aqueous solution of the target pollutant (e.g., microcystin-LR, methylene blue).
- Stirring the suspension in the dark for a period (e.g., 30 minutes) to establish adsorptiondesorption equilibrium.
- Illuminating the suspension with a light source (e.g., a Xenon lamp with a UV cutoff filter to ensure only visible light is used).
- Collecting aliquots of the suspension at regular time intervals.
- Centrifuging the aliquots to remove the photocatalyst particles.
- Analyzing the concentration of the pollutant in the supernatant using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

## **Visualizing the Process**

To better understand the experimental procedures and underlying mechanisms, the following diagrams are provided.






Click to download full resolution via product page



Caption: A generalized workflow for the synthesis and photocatalytic testing of lead chromate materials.



Click to download full resolution via product page



Caption: The photocatalytic mechanism of PbCrO<sub>4</sub>, highlighting the generation of reactive oxygen species.

### **Mechanistic Insights**

The photocatalytic activity of semiconductors like PbCrO₄ is initiated by the absorption of photons with energy greater than or equal to their band gap. This creates electron-hole pairs (e<sup>-</sup>-h<sup>+</sup>).

For PbCrO<sub>4</sub>, the photogenerated holes in the valence band have strong oxidizing power and can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).[4] These radicals are powerful, non-selective oxidizing agents that can effectively break down complex organic pollutants into simpler, less harmful substances like CO<sub>2</sub> and H<sub>2</sub>O.[4] Electron spin resonance (ESR) studies have confirmed the generation of •OH radicals during the photocatalytic degradation of microcystin-LR by PbCrO<sub>4</sub>.[4]

Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals (•O<sub>2</sub><sup>-</sup>), which also contribute to the degradation process. The high carrier separation efficiency and suitable band positions of PbCrO<sub>4</sub> contribute to its high photocatalytic performance.[4] While the detailed mechanism for Pb<sub>2</sub>CrO<sub>5</sub> is less explored in the context of pollutant degradation, its enhanced photocurrent suggests a potentially high efficiency in generating these charge carriers, which is a prerequisite for robust photocatalytic activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. DSpace at KIST: Visible Light Photoelectrochemical Properties of PbCrO4, Pb2CrO5, and Pb5CrO8 [pubs.kist.re.kr]
- 3. researchgate.net [researchgate.net]







- 4. Degradation and mechanism of microcystin-LR by PbCrO4 nanorods driven by visible light
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing the photocatalytic activity of PbCrO4 and Pb2CrO5.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12721388#comparing-the-photocatalytic-activity-of-pbcro4-and-pb2cro5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com